2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperazine or pyrimidine rings.
Scientific Research Applications
2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Industry: The compound is used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
2-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPGZXQXMUBPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.